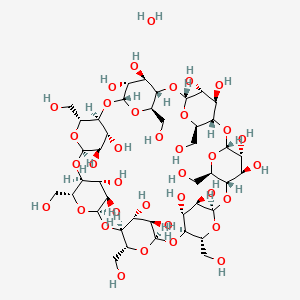
beta-Cyclodextrin hydrate
Vue d'ensemble
Description
Beta-Cyclodextrin hydrate, also known as β-CD, is a heptasaccharide derived from glucose . It is a white solid with the chemical formula C42H70O35 . The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . It is widely used in medicine, pharmacy, food industry, and textiles . Its molecules can accommodate various biomolecules and hence are also used as a complexing agent .
Synthesis Analysis
The synthesis of different types of copolymer of β-cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed . The synthesized copolymer of β-CD is characterized via several microscopic and spectroscopic techniques such as synchrotron radiation based PXRD, TGA (thermogravimetric analysis), DSC and FTIR .Molecular Structure Analysis
In β-cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
This compound forms clathrates . It produces a water-soluble complex with dansyl chloride for the fluorescent labeling of proteins . It is used in pharmaceutical research, as pharmaceutical intermediates and also as chemical reagents .Physical And Chemical Properties Analysis
Beta-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its saturated hydrate crystal (βCD·12H2O) is 1.46 g/cm3 . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Applications De Recherche Scientifique
1. Enhancement of Physicochemical Properties
Beta-Cyclodextrin (β-Cyclodextrin) has been extensively researched for its ability to modify the physicochemical properties of hydrophobic drugs. It can form complexes with drugs like albendazole, significantly improving their solubility and dissolution rates. Such complexes are useful in designing oral dosage forms due to their improved drug release characteristics (García et al., 2014).
2. Ophthalmic Applications
In ophthalmic formulations, beta-cyclodextrins are used for their capability to enhance the aqueous solubility and stability of drugs. They have been studied for their effects on the corneal epithelium of rabbits, with certain derivatives like hydroxypropyl-beta-cyclodextrin showing good tolerance and minimal toxicity (Jansen et al., 1990).
3. Gas Hydrate Formation
β-Cyclodextrin is utilized in enhancing the kinetics of gas hydrate formation, such as methane hydrate. It has been shown to promote the formation of methane hydrate, increasing the gas consumption rate and water conversion rate, thereby improving the overall efficiency of the process (Liu et al., 2019).
4. Nasal Drug Delivery
Cyclodextrins, including beta-cyclodextrins, are used as absorption enhancers in nasal drug delivery systems, particularly for peptide and protein drugs. They can increase the intranasal bioavailability of these drugs and are considered safe based on toxicological studies (Marttin et al., 1998).
5. Intestinal Drug Absorption
Studies on intestinal epithelial cells have shown that beta-cyclodextrin derivatives can enter cells by fluid-phase endocytosis, aiding in overcoming the intestinal barrier and enhancing bioavailability (Fenyvesi et al., 2014).
6. Parenteral Formulations
Beta-cyclodextrins are explored for use in parenteral formulations, especially modified cyclodextrins like 2-hydroxypropyl-beta-cyclodextrin, due to their complexing abilities and non-toxic nature. They can solubilize and stabilize various proteins and peptides in these formulations (Brewster et al., 1989).
7. Environmental Remediation
Beta-cyclodextrin has been studied for its role in environmental remediation, particularly in the leaching of pesticides like 2,4-D from soil. It forms water-soluble inclusion complexes with pesticides, potentially aiding in their removal from contaminated soils (Morillo et al., 2001).
Mécanisme D'action
Target of Action
Beta-Cyclodextrin hydrate is a cyclic oligosaccharide derived from glucose . It primarily targets hydrophobic molecules, including organic pollutants, pesticides, dyes, pharmaceuticals, and hydrocarbons . The hydrophobic cavities of this compound form inclusion complexes through host-guest interactions .
Mode of Action
This compound interacts with its targets by forming inclusion complexes. The hydrophobic cavities of this compound encapsulate the hydrophobic guest molecules, forming a relatively stable structure based on intermolecular interactions such as van der Waals forces . The hydroxyl groups form sites of hydrogen bonding and electrostatic interaction with pollutants .
Biochemical Pathways
This compound affects the lipid homeostasis pathway. As a bioactive molecule, this compound can promote intracellular lipid accumulation and efflux, regulating intracellular lipid homeostasis . The metabolism of this compound is mainly completed by the flora in the colon .
Pharmacokinetics
This compound exhibits moderate solubility in water, which is crucial for its ADME properties . Its properties as a complexing agent allow increasing the aqueous solubility of poorly soluble drugs, thereby improving their stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form inclusion complexes with various molecules. This process effectively sequesters the pollutants from the surrounding water, reducing their concentration . It can often be regenerated and reused multiple times, making it cost-effective for water treatment applications .
Action Environment
The action of this compound is influenced by environmental factors such as the adsorption temperature and vapor pressure of water . The water adsorption on this compound is an exothermic process .
Safety and Hazards
Orientations Futures
Beta-Cyclodextrin and its derivatives have been extensively studied as adsorbents for the purpose of water purification . They present high efficiency and capability to remove inorganic, organic, and heavy metal impurities from wastewater as compared to conventional methods of water purification . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in fabrication of biosensors .
Analyse Biochimique
Biochemical Properties
Beta-Cyclodextrin hydrate plays a significant role in biochemical reactions by forming inclusion complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions . For example, this compound can form complexes with cholesterol, thereby modulating its bioavailability and transport within biological systems . Additionally, it can enhance the solubility of poorly soluble drugs, improving their bioavailability and therapeutic efficacy .
Cellular Effects
This compound influences various cellular processes by interacting with cell membranes and intracellular components. It can extract cholesterol from cell membranes, leading to changes in membrane fluidity and permeability . This extraction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of membrane-bound proteins and receptors, impacting cellular communication and function . Moreover, it can induce autophagy and lysosome formation in certain cell types, further influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form inclusion complexes with various biomolecules. By encapsulating hydrophobic molecules within its cavity, this compound can alter their bioavailability and stability . This encapsulation can inhibit or activate enzymes, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by sequestering their hydrophobic substrates, preventing them from accessing the active site . Additionally, it can modulate gene expression by affecting the availability of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . These changes can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, potentially resulting in adaptive responses or cytotoxicity . In in vitro and in vivo studies, the temporal effects of this compound are often monitored to assess its stability and long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can enhance the solubility and bioavailability of drugs without causing significant adverse effects . At high doses, it can induce toxicity and adverse effects such as diarrhea and cecal enlargement . These threshold effects are important considerations in the development of this compound-based formulations for therapeutic use. Animal studies have shown that the dosage of this compound must be carefully optimized to balance its beneficial effects with potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by gut flora in the colon, leading to the production of smaller oligosaccharides and glucose . These metabolites can then enter standard metabolic pathways, such as glycolysis and the citric acid cycle, contributing to cellular energy production . Additionally, this compound can influence metabolic flux by modulating the availability of key metabolites and cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be internalized by cells via endocytosis and subsequently localized to intracellular compartments such as lysosomes . This compound can also interact with transporters and binding proteins, influencing its distribution and accumulation within tissues . For example, it can bind to plasma proteins, affecting its circulation and clearance from the body .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It is often found in lysosomes and other intracellular compartments where it can interact with various biomolecules . The targeting of this compound to specific subcellular locations can be influenced by post-translational modifications and targeting signals . These modifications can direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.H2O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-63H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSAKCOAFBFODP-ZQOBQRRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68168-23-0 | |
| Record name | Ã?-Cyclodextrin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




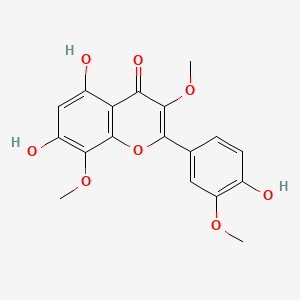
![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)
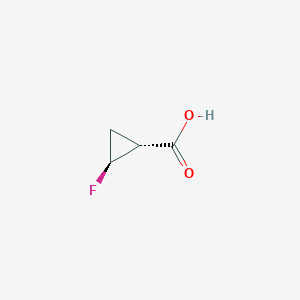
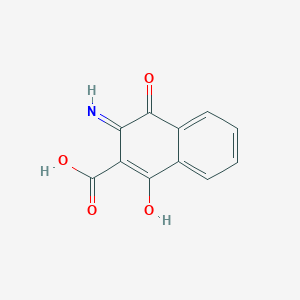
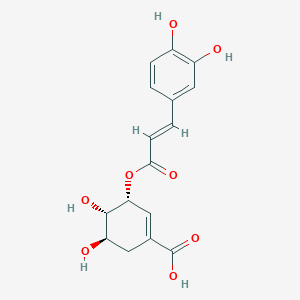
![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)
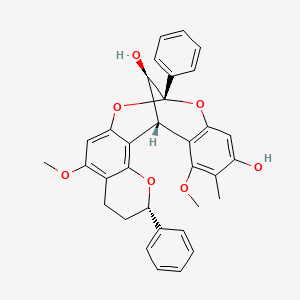


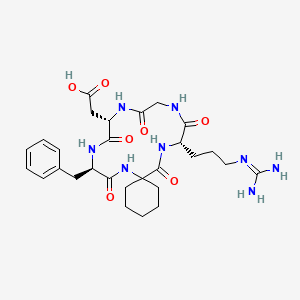
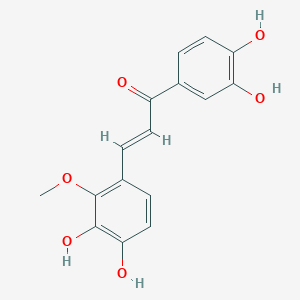
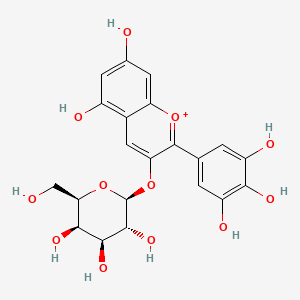
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)